molecular formula C14H18N2OS B2522481 2-[(2Z)-2-[(2,6-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol CAS No. 905764-17-2

2-[(2Z)-2-[(2,6-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol

Cat. No.: B2522481
CAS No.: 905764-17-2
M. Wt: 262.37
InChI Key: XIRNRNPQDMDMCJ-PFONDFGASA-N
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Description

2-[(2Z)-2-[(2,6-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes a thiazole ring, a dimethylphenyl group, and an ethan-1-ol moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-2-[(2,6-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol typically involves the condensation of 2,6-dimethylaniline with 2-bromoacetophenone to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring. The final step involves the reduction of the imine group to form the ethan-1-ol moiety. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2Z)-2-[(2,6-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amines, ketones, and substituted thiazoles, which can have different biological and chemical properties.

Scientific Research Applications

2-[(2Z)-2-[(2,6-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(2Z)-2-[(2,6-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane and interfere with essential metabolic processes in microorganisms. In cancer cells, it may induce apoptosis by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2Z)-2-[(2,6-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-amine
  • 2-[(2Z)-2-[(2,6-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-one

Uniqueness

Compared to similar compounds, 2-[(2Z)-2-[(2,6-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol exhibits unique properties due to the presence of the ethan-1-ol moiety, which enhances its solubility and reactivity. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-[2-(2,6-dimethylphenyl)imino-4-methyl-1,3-thiazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-10-5-4-6-11(2)13(10)15-14-16(7-8-17)12(3)9-18-14/h4-6,9,17H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRNRNPQDMDMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C2N(C(=CS2)C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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